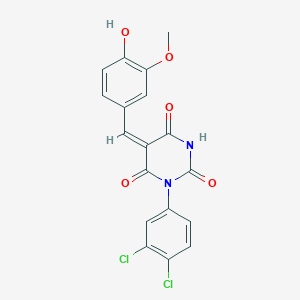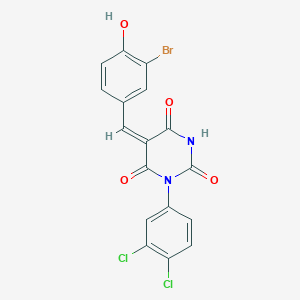![molecular formula C17H13Cl2NO2 B5909482 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5909482.png)
1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one, also known as DCP-LA, is a synthetic compound that belongs to the family of chalcones. It was first synthesized by a Japanese research group in 1994 and has since been studied for its potential therapeutic applications. DCP-LA has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant activity, which helps to protect cells from oxidative damage. It also has anti-inflammatory activity, which can help to reduce inflammation in the body. Additionally, 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been found to have neuroprotective effects, which can help to protect neurons from damage and degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one is its versatility. It can be used in a wide range of experiments due to its ability to modulate various signaling pathways in the body. Additionally, 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been found to be relatively safe and well-tolerated in animal studies. However, there are also some limitations to using 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one is not fully understood, which can make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the product. Additionally, further research could be done to understand the mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one and to identify specific pathways that it modulates. This could help to design more targeted experiments and to identify potential therapeutic applications for 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one. Finally, more research could be done to understand the safety and efficacy of 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one in humans, which could pave the way for clinical trials and the development of new therapies.
Synthesemethoden
The synthesis of 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one involves the condensation of 3,4-dichloroacetophenone with 2-phenylacetaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with ethyl chloroformate and diethylamine to obtain the final product, 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one. The yield of this synthesis method is around 30-40%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. Some of the diseases that 1-(3,4-dichlorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one has been studied for include Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.
Eigenschaften
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(phenacylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c18-14-7-6-13(10-15(14)19)16(21)8-9-20-11-17(22)12-4-2-1-3-5-12/h1-10,20H,11H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXLWFRUUOIOOF-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5909399.png)



![4-methoxybenzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5909418.png)

![4-(dimethylamino)benzaldehyde [1-(3-nitrophenyl)ethylidene]hydrazone](/img/structure/B5909430.png)
![3-allyl-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909431.png)

![3-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5909452.png)
![methyl 4-[5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5909460.png)


